Procaterol hydrochloride hemihydrate

Catalog No.
S656119
CAS No.
81262-93-3
M.F
C32H48Cl2N4O7
M. Wt
671.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procaterol hydrochloride hemihydrate

CAS Number

81262-93-3

Product Name

Procaterol hydrochloride hemihydrate

IUPAC Name

8-hydroxy-5-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one;hydrate;dihydrochloride

Molecular Formula

C32H48Cl2N4O7

Molecular Weight

671.6 g/mol

InChI

InChI=1S/2C16H22N2O3.2ClH.H2O/c2*1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15;;;/h2*5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20);2*1H;1H2/t2*12-,16+;;;/m11.../s1

InChI Key

RZKAQAPBCFPJTK-GOPHCVLGSA-N

SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl

Synonyms

rel-8-Hydroxy-5-[(1R,2S)-1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Hydrochloride, Hydrate; R*,S*)-(+/-)-8-Hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone Monohydrochloride, Hydrate;

Canonical SMILES

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl

Isomeric SMILES

CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.CC[C@H]([C@H](C1=C2C=CC(=O)NC2=C(C=C1)O)O)NC(C)C.O.Cl.Cl

Application in Asthma Treatment

Specific Scientific Field: This application falls under the field of Clinical Pharmacology .

Summary of the Application: Procaterol hydrochloride hydrate (procaterol) is a β2-adrenergic receptor agonist that induces a strong bronchodilatory effect . It is used in the treatment of bronchial asthma .

Methods of Application: In a study, the bioequivalence and safety between the new procaterol dry powder inhaler (DPI) and the approved DPI were evaluated . This was a randomized, double-blind, double-dummy, crossover comparison study . Patients inhaled 20 μg of procaterol in each period .

Results or Outcomes: The difference in means of area under the concentration-time curve (AUC) forced expiratory volume in the first second (FEV1)/h and maximum FEV1 was 0.041 L and 0.033 L, respectively . The new DPI was assessed as being bioequivalent to the approved DPI .

Application in Chronic Obstructive Pulmonary Disease (COPD) Treatment

Specific Scientific Field: This application is in the field of Pulmonology .

Summary of the Application: Procaterol, a short-acting β2-agonist, has been shown to improve the pulmonary function in patients with stable COPD treated with long-acting bronchodilators . Thus, inhaled procaterol has the potential for assist use for COPD .

Methods of Application: In the study, the effects of assist use of procaterol on the respiratory mechanics of stable COPD patients treated with a long-acting bronchodilator were demonstrated using forced oscillation technique (FOT) and conventional spirometry .

Results or Outcomes: Inhaled procaterol assist use modestly but significantly improved spirometric and FOT measurements within 2 h after inhalation . These significant effects continued for at least 2 h .

Procaterol hydrochloride hemihydrate is a beta-2 adrenergic receptor agonist primarily used as a bronchodilator. It is effective in treating respiratory conditions such as bronchial asthma, chronic bronchitis, and pulmonary emphysema. The compound appears as white to pale yellowish crystals or crystalline powder, and it is soluble in water and formic acid, with a melting point of approximately 195°C (decomposition) .

Procaterol acts as a β₂-adrenergic receptor agonist. When inhaled, it binds to these receptors in the airways of the lungs, leading to relaxation of smooth muscle cells surrounding the airways. This relaxation results in bronchodilation, or widening of the airways, allowing for easier breathing and improved airflow [, ].

Toxicity

While specific data on human toxicity is limited, animal studies suggest potential cardiac side effects associated with β₂-adrenergic receptor agonists [].

Flammability

No data available on flammability of procaterol hydrochloride.

Reactivity

Procaterol is known to be unstable in presence of moisture and air, undergoing oxidation [].

Typical of beta-2 adrenergic agonists. The primary reaction involves the stimulation of beta-2 adrenergic receptors in the lungs, leading to relaxation of bronchial smooth muscle and bronchodilation. Additionally, it can be oxidized in the presence of moisture and air, which affects its stability .

The biological activity of procaterol hydrochloride hemihydrate is characterized by its role as a long-acting bronchodilator. It functions by binding to beta-2 adrenergic receptors, resulting in the relaxation of bronchial smooth muscle. This mechanism enhances airflow in patients suffering from obstructive airway diseases . The drug has demonstrated efficacy in improving symptoms of dyspnea and enhancing lung function .

The synthesis of procaterol hydrochloride hemihydrate involves several steps:

  • Acylation: 8-Hydroxycarbostyril is acylated with 2-bromobutyric acid chloride.
  • Formation of Aminoketone: The resulting compound undergoes reaction with isopropylamine to form an aminoketone.
  • Reduction: The carbonyl group in the aminoketone is then reduced using sodium borohydride to yield procaterol .

This multi-step synthesis allows for the production of procaterol with specific stereochemistry, which is crucial for its biological activity.

Procaterol hydrochloride hemihydrate is primarily used in clinical settings for:

  • Treatment of Asthma: It alleviates symptoms associated with asthma attacks.
  • Management of Chronic Obstructive Pulmonary Disease: It helps improve breathing in patients with chronic bronchitis and pulmonary emphysema.
  • Bronchodilation: Administered orally or via aerosol inhalation, it provides rapid relief from dyspnea .

Interactions of procaterol hydrochloride hemihydrate with other drugs have been studied to understand its safety profile better. It is known to interact with various medications that affect the cardiovascular system, particularly those that also act on adrenergic receptors. Caution is advised when used concurrently with non-selective beta blockers, as they may diminish the bronchodilatory effects .

Procaterol hydrochloride hemihydrate shares similarities with other beta-2 adrenergic agonists but exhibits unique characteristics that distinguish it from them. Here are some similar compounds:

Compound NameUnique Features
SalbutamolShorter acting; commonly used for acute asthma
FormoterolLong-acting; more potent bronchodilator
TerbutalineIntermediate acting; often used for preterm labor
PirbuterolSimilar bronchodilatory properties; less common

Procaterol stands out due to its intermediate action and specific formulation as a hemihydrate, which may enhance its stability compared to others .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

11

Exact Mass

670.2900053 g/mol

Monoisotopic Mass

670.2900053 g/mol

Heavy Atom Count

45

UNII

8404I5HKFJ

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Wikipedia

Procaterol hydrochloride hemihydrate

Dates

Last modified: 08-15-2023

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